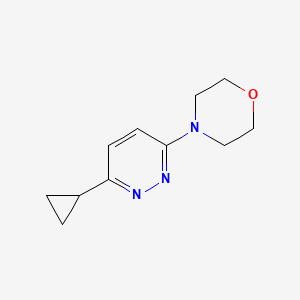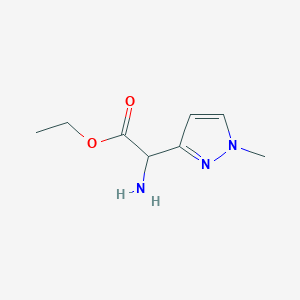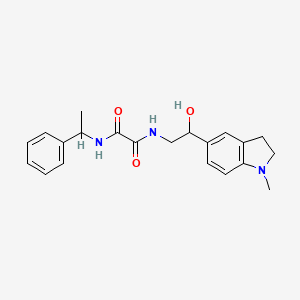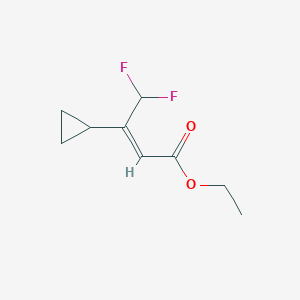![molecular formula C16H18N2O B2944286 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline CAS No. 1402851-52-8](/img/structure/B2944286.png)
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its role in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline typically involves the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides isoquinolines in excellent yields and short reaction times. Another approach involves the use of palladium-catalyzed coupling reactions under microwave irradiation, which also yields various substituted isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
科学研究应用
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in enantioselective synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying biological systems and interactions.
Industry: The compound is valuable in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline involves its role as a chiral ligand. It facilitates enantioselective reactions by coordinating with metal catalysts, thereby influencing the stereochemistry of the products. The molecular targets and pathways involved include various metal catalysts used in asymmetric synthesis .
相似化合物的比较
Similar Compounds
Similar compounds include other chiral nitrogen ligands used in enantioselective synthesis, such as:
- (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
- Various substituted isoquinolines and quinolines
Uniqueness
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline is unique due to its specific chiral properties and its ability to facilitate highly enantioselective reactions. Its structure allows for efficient coordination with metal catalysts, making it a valuable tool in asymmetric synthesis.
属性
IUPAC Name |
(4S)-4-tert-butyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)14-12-7-5-4-6-11(12)8-9-17-14/h4-9,13H,10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSNGZCIVOUXHS-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2944203.png)
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B2944204.png)


![3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2944209.png)

![5-(5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B2944213.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)

![5-(furan-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2944217.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2944218.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2944220.png)


